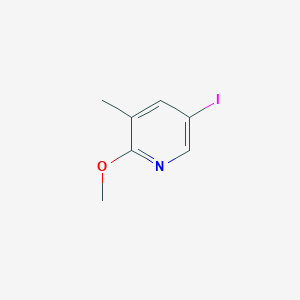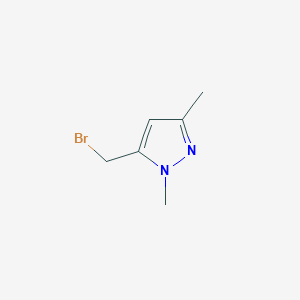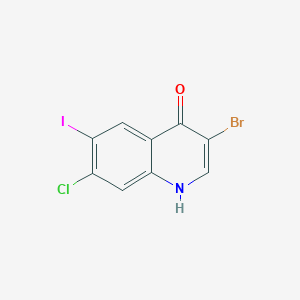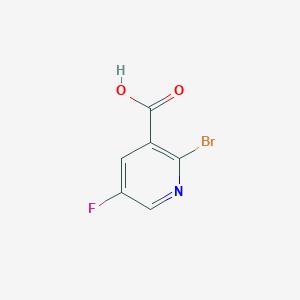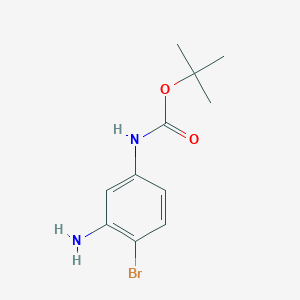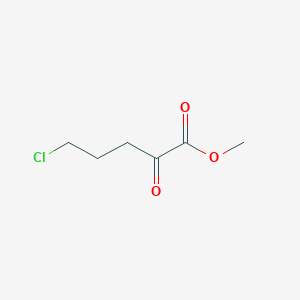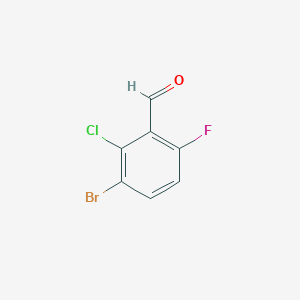
3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-Amino-2,3-dimethoxyphenyl)propanoic acid hydrochloride” is a monocarboxylic acid that is functionally related to a 3-phenylpropionic acid . The hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14O4 . The average mass is 210.227 Da and the monoisotopic mass is 210.089203 Da . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 225.24 g/mol . It has a topological polar surface area of 81.8 Ų . The compound has a complexity of 222 .Applications De Recherche Scientifique
Phenolic Compounds and Their Applications
Biological and Pharmacological Effects of Phenolic Acids Phenolic acids, including chlorogenic acid (CGA), exhibit a wide range of biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and antiviral activities. These effects highlight the therapeutic potential of phenolic acids in treating disorders like cardiovascular disease, diabetes, and obesity. The review by Naveed et al. (2018) encourages further research to optimize the biological and pharmacological effects of phenolic compounds like CGA for practical applications as natural food additives or therapeutic agents (Naveed et al., 2018).
Acidolysis of Lignin Model Compounds Research on the acidolysis of lignin model compounds provides insight into the chemical breakdown and transformation of plant biomass components. Yokoyama (2015) reviewed the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in these reactions. This study underscores the complex chemistry involved in lignin breakdown, which could be relevant for understanding the reactivity and applications of phenolic compounds in scientific research (Yokoyama, 2015).
Propriétés
IUPAC Name |
3-(5-amino-2,3-dimethoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQCBKYLZZBNIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone](/img/structure/B1372926.png)
